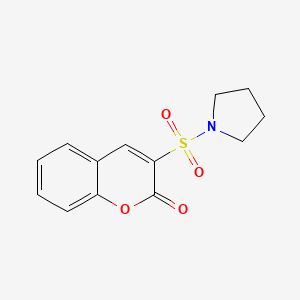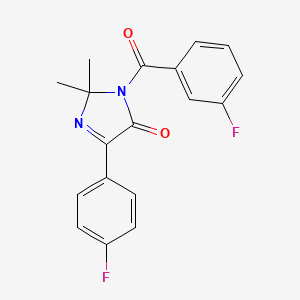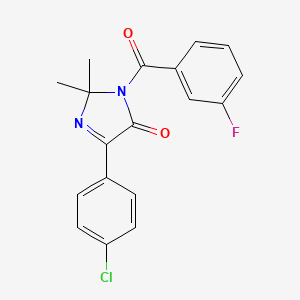![molecular formula C16H15N3O3S B6515411 N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide CAS No. 950258-46-5](/img/structure/B6515411.png)
N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a furan ring, a quinoxaline ring, a methoxy group, and a sulfanyl group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The presence of these groups can significantly influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan and quinoxaline rings, as well as the methoxy and sulfanyl groups . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and connectivity of its atoms . Factors such as polarity, molecular weight, and the presence of aromatic rings and functional groups would all influence its properties.Wissenschaftliche Forschungsanwendungen
N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and physiology. It has been found to have interesting biochemical and physiological effects, and is of particular interest to researchers due to its unique chemical structure and properties. This compound has been used in a variety of scientific research applications, including the study of the metabolism of drugs, the study of the effects of drugs on the body, and the study of the effects of drugs on the immune system. This compound has also been used in the study of the effects of drugs on cancer cells, as well as in the study of the effects of drugs on the nervous system.
Wirkmechanismus
N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide has been found to have a number of interesting biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme CYP3A4, which is involved in the metabolism of drugs. This compound has also been found to act as an inhibitor of the enzyme CYP2D6, which is involved in the metabolism of drugs. This compound has also been found to act as an inhibitor of the enzyme CYP2C9, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been found to have a number of interesting biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme CYP3A4, which is involved in the metabolism of drugs. This compound has also been found to act as an inhibitor of the enzyme CYP2D6, which is involved in the metabolism of drugs. In addition, this compound has been found to act as an inhibitor of the enzyme CYP2C9, which is involved in the metabolism of drugs. This compound has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. This compound has also been found to act as an agonist of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide has a number of advantages and limitations for use in laboratory experiments. One advantage of using this compound is that it is a relatively stable compound, which makes it easier to handle and store in the laboratory. In addition, this compound is relatively inexpensive, which makes it a cost-effective option for use in laboratory experiments. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in some laboratory experiments. In addition, this compound has a relatively short half-life, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential applications of N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide are vast, and there are a number of potential future directions for research. One potential future direction is the development of new synthesis methods for this compound. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential uses in the treatment of various diseases. Another potential future direction is the development of new methods for the delivery of this compound, such as through the use of nanoparticles or other delivery systems. Finally, further research could be conducted into the potential uses of this compound in the fields of agriculture and food production.
Synthesemethoden
N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide can be synthesized using a variety of methods, including the use of a Grignard reaction and the use of a Wittig reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium or zinc, to react with an organic compound containing a halogen atom. The reaction produces a carboxylic acid, which can then be reacted with a sulfonyl chloride to produce this compound. The Wittig reaction involves the use of an organic compound containing a halogen atom and a phosphonium salt, which are reacted together to produce an alkyl phosphonium salt. This salt can then be reacted with a sulfonyl chloride to produce this compound.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methoxyquinoxalin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-15-16(19-13-7-3-2-6-12(13)18-15)23-10-14(20)17-9-11-5-4-8-22-11/h2-8H,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFXIYNYPVFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515342.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515346.png)
![6-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515371.png)
![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6515379.png)
![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)

![1-(3-chlorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515399.png)
![3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515405.png)
![1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515416.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515418.png)
![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)
![1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515429.png)

